![molecular formula C6H7N3O2 B13124459 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is a heterocyclic compound that features both imidazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce new substituents onto the imidazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can lead to the formation of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones .
科学的研究の応用
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazine: A closely related compound with similar structural features.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar imidazole ring but different fused ring system.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and form derivatives with distinct properties makes it a valuable compound in research and industrial applications.
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-3H2,(H,8,10) |
InChIキー |
PCRYGYHXKSYRGZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NCC(=O)N2CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
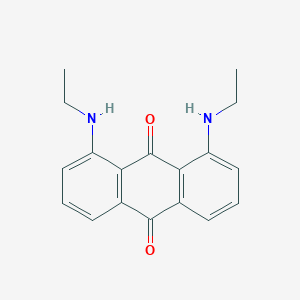
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
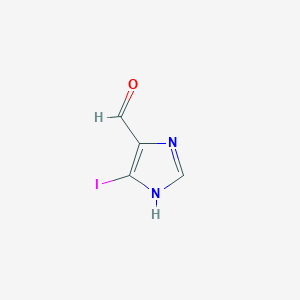
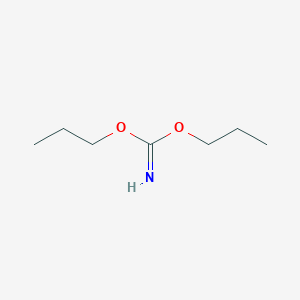
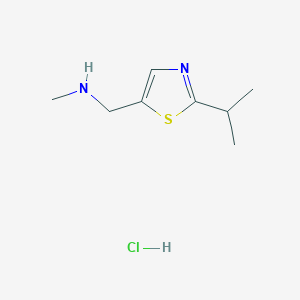
![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)



![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
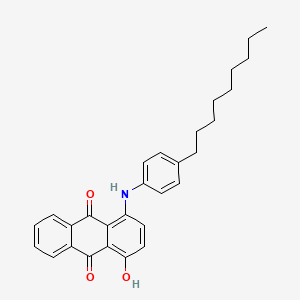
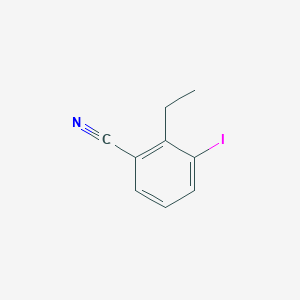
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
